4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine
Description
4-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine is a heterocyclic compound featuring a pyrazolo[3,4-d]pyrimidine core substituted with a methyl group at the 1-position and a thiomorpholine ring at the 4-position.
Properties
IUPAC Name |
4-(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5S/c1-14-9-8(6-13-14)10(12-7-11-9)15-2-4-16-5-3-15/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKOYDSQUJDELEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC=N2)N3CCSCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of enaminonitrile with urea under acidic conditions to form the pyrazolo[3,4-d]pyrimidine scaffold . The thiomorpholine ring can then be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, particularly for introducing different functional groups onto the thiomorpholine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups.
Scientific Research Applications
Medicinal Chemistry
The compound is investigated for its potential as an anticancer agent. Studies have shown that it acts as a CDK2 inhibitor, which is crucial in regulating the cell cycle. By inhibiting CDK2/cyclin A2, this compound can induce cell cycle arrest and apoptosis in cancer cells, particularly in breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG-2) cell lines .
Mechanism of Action:
The primary mechanism involves the disruption of the cell cycle, leading to increased apoptosis in malignant cells. This makes it a candidate for further development into therapeutic agents targeting various cancers.
The compound has been evaluated for its biological activities beyond anticancer properties. Preliminary studies suggest potential anti-inflammatory effects and antimicrobial properties. The structure of 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine indicates that it may inhibit pro-inflammatory cytokines and exhibit efficacy against certain bacterial strains .
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 12.5 |
| MCF-7 | 15.0 |
| HCT-116 | TBD |
| HepG-2 | TBD |
Synthesis of Derivatives
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to derivatives with enhanced biological activity or altered pharmacokinetic properties .
Common Reactions:
- Oxidation: Can be oxidized to form sulfoxides or sulfones.
- Reduction: Reduction reactions can yield different functional groups.
- Substitution: Nucleophilic substitution can introduce various alkyl or acyl groups onto the thiomorpholine ring.
Case Studies
Several studies highlight the applications and effectiveness of this compound:
-
Anticancer Efficacy:
In vitro studies demonstrated significant cytotoxicity against multiple cancer cell lines, with IC50 values indicating potent activity against A549 and MCF-7 cells . This positions the compound as a promising lead in anticancer drug development. -
Inflammation Modulation:
Research indicates that derivatives of this compound may modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases . -
Antimicrobial Activity:
Some derivatives have shown effectiveness against bacterial strains, indicating a broader spectrum of biological activity that could be harnessed for therapeutic purposes .
Mechanism of Action
The primary mechanism of action for 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine involves inhibition of CDK2/cyclin A2. This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, forming essential hydrogen bonds with key amino acids such as Leu83 .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Core Modifications and Substituent Effects
The pyrazolo[3,4-d]pyrimidine scaffold is a common feature among analogues, but substituent variations significantly influence physicochemical and biological properties. Key comparisons include:
Table 1: Substituent-Based Comparisons
Key Observations :
- Thiomorpholine vs.
- Benzothiazole Hybrids () : The benzothiazole moiety contributes to antimicrobial and anti-inflammatory activities, suggesting that electron-withdrawing groups at the 4-position enhance bioactivity. Thiomorpholine’s electron-rich nature might modulate similar pathways but with distinct efficacy .
Biological Activity
The compound 4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thiomorpholine is a nitrogen-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of this compound is characterized by a pyrazolo[3,4-d]pyrimidine core attached to a thiomorpholine moiety. This unique combination may contribute to its biological activity.
Research indicates that compounds similar to this compound exhibit various mechanisms of action:
- Inhibition of Enzymatic Activity : Some derivatives have been shown to inhibit enzymes such as xanthine oxidase, which is involved in uric acid production. For example, pyrazole derivatives have demonstrated moderate inhibitory activity against xanthine oxidase with IC50 values ranging from 72.4 µM to 75.6 µM .
- Antimicrobial Activity : Pyrazole derivatives have been evaluated for their antimicrobial properties. A study demonstrated that certain pyrazole compounds could disrupt bacterial cell membranes, leading to cell lysis .
- Anti-inflammatory Effects : Compounds with similar structures have also exhibited anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines like TNF-α and nitric oxide .
Biological Activity Data
The following table summarizes the biological activities reported for various pyrazolo[3,4-d]pyrimidine derivatives, including this compound:
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:
- Anticancer Activity : A study explored the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives against breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that these compounds induced apoptosis and autophagy in cancer cells, suggesting their potential as anticancer agents .
- Enzyme Inhibition : Another research focused on the synthesis and biological evaluation of pyrazole-based compounds as inhibitors of protein tyrosine phosphatases (PTPs). Some derivatives showed selectivity and potency against specific PTPs, indicating their therapeutic potential in diabetes and cancer treatment .
Q & A
Q. Optimization Strategies :
- Catalysis : Use of K₂CO₃ as a base enhances substitution efficiency .
- Reaction Monitoring : TLC or HPLC to track intermediate formation and adjust reaction times (typically 6–12 hours).
Which spectroscopic and chromatographic methods are most reliable for structural characterization of this compound?
Basic Research Question
Key techniques include:
Q. Table 1: Representative Spectral Data
| Technique | Key Peaks/Data | Reference |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.62 (s, 1H, pyrimidine CH) | |
| HRMS | m/z 304.1234 ([M+H]⁺, calcd 304.1230) | |
| IR | 665 cm⁻¹ (C-S stretch) |
How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values) for this compound?
Advanced Research Question
Discrepancies may arise from:
- Assay Conditions : Differences in cell lines (e.g., MCF-7 vs. A549) or incubation times .
- Compound Purity : Impurities >5% can skew activity; validate via HPLC (e.g., ≥98% purity) .
- Target Selectivity : Off-target effects in kinase inhibition assays (e.g., mTOR vs. PI3K isoforms) .
Q. Methodological Recommendations :
- Dose-Response Curves : Use 8–12 concentration points to calculate robust IC₅₀ values.
- Positive Controls : Include reference inhibitors (e.g., gefitinib for EGFR-TK assays) .
What structural modifications enhance the compound’s kinase inhibitory activity, and how are SAR studies designed?
Advanced Research Question
Key modifications and SAR insights:
- Thiomorpholine Substitution : Replacing sulfur with oxygen reduces mTOR affinity by >10-fold .
- Pyrazolo[3,4-d]pyrimidine Core : Electron-withdrawing groups (e.g., -F at the 4-position) improve EGFR-TK inhibition .
Q. Table 2: Activity of Derivatives
| Derivative | Target (IC₅₀, nM) | Reference |
|---|---|---|
| 4-(4-Fluorophenyl)-6-oxo-... (71) | EGFR-TK: 12 | |
| 1-Methyl-1H-pyrazolo[...]-piperidin-2-yl | mTOR: 3.5 |
Q. SAR Study Design :
Scaffold Diversification : Introduce substituents at the 1-, 4-, and 6-positions.
In Silico Docking : Predict binding modes using AutoDock Vina or Schrödinger .
In Vitro Validation : Screen against kinase panels (e.g., Eurofins KinaseProfiler™).
How are synthetic yield discrepancies addressed when scaling up from milligram to gram quantities?
Advanced Research Question
Common issues and solutions:
- Byproduct Formation : Optimize stoichiometry (e.g., 1.2 eq thiomorpholine) and use high-purity reagents .
- Heat Management : Gradual temperature ramping (2°C/min) during exothermic steps .
- Scale-Up Protocols :
- Pilot Trials : Test 1g batches with in-process HPLC monitoring.
- Solvent Selection : Switch from DMF to acetonitrile for better solubility at scale .
Q. Table 3: Yield Comparison
| Scale (mg) | Yield (%) | Conditions | Reference |
|---|---|---|---|
| 100 | 70 | DMF, 80°C, 8h | |
| 1000 | 55 | Acetonitrile, 70°C, 10h |
What in vivo models are appropriate for evaluating the compound’s antitumor efficacy and toxicity?
Advanced Research Question
Recommended models:
- Xenograft Mice : Implant human cancer cells (e.g., MCF-7 or A549) subcutaneously .
- Dosing Regimens : 10–50 mg/kg/day intraperitoneally for 21 days .
- Toxicity Screening : Monitor liver enzymes (ALT/AST) and renal function (creatinine) .
Q. Key Findings :
- Compound 3j (analog) showed 60% tumor suppression with minimal ulcerogenicity .
- Neurotoxicity risks require rotarod or open-field tests for motor function assessment .
How is the compound’s stability assessed under physiological conditions, and what formulation strategies improve bioavailability?
Advanced Research Question
Stability Assessment :
- Plasma Stability : Incubate in human plasma (37°C, 24h) and quantify via LC-MS .
- pH Sensitivity : Test degradation in buffers (pH 1.2–7.4) .
Q. Formulation Strategies :
- Nanoencapsulation : Use PLGA nanoparticles to enhance solubility and half-life .
- Prodrug Design : Introduce ester moieties for delayed release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
